

Application Notes: Sulfo-Cy5 Amine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy5 amine**

Cat. No.: **B15555889**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 amine is a water-soluble, far-red fluorescent dye that is a derivative of the cyanine dye, Cy5.^{[1][2]} The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without causing aggregation.^[3] Its amine group allows for covalent conjugation to molecules containing carboxylic acids, activated esters, or carbonyls.^[1] This property makes **Sulfo-Cy5 amine** a versatile tool for fluorescently labeling a wide range of target molecules, including proteins, peptides, nucleic acids, and small molecule drugs, for various applications in fluorescence microscopy, flow cytometry, and *in vivo* imaging.^{[2][4]} A significant advantage of using long-wavelength dyes like Cy5 is the low autofluorescence of biological specimens in this region of the spectrum, leading to a higher signal-to-noise ratio.^[5]

Physicochemical Properties and Spectroscopic Data

Sulfo-Cy5 is characterized by its high molar extinction coefficient and good quantum yield, resulting in bright fluorescent conjugates. Its photostability makes it suitable for demanding imaging applications.^[6]

Property	Value	Reference
Excitation Maximum (λ_{ex})	~646 nm	[7]
Emission Maximum (λ_{em})	~662 nm	[7]
Molar Extinction Coefficient (ϵ)	~271,000 $\text{cm}^{-1}\text{M}^{-1}$	[7]
Fluorescence Quantum Yield (Φ)	~0.28	[7]
Molecular Weight	~741 g/mol	[7]
Solubility	Water, DMF, DMSO	[7]

Applications in Fluorescence Microscopy

The primary application of **Sulfo-Cy5 amine** is the covalent labeling of biomolecules to enable their visualization and tracking in biological systems. Once conjugated to a target, the bright and stable fluorescence of Sulfo-Cy5 allows for high-sensitivity detection in various fluorescence microscopy techniques.

- Immunofluorescence (IHC & ICC): While less direct than using a pre-labeled antibody, **Sulfo-Cy5 amine** can be conjugated to a primary or secondary antibody to detect specific proteins in fixed and permeabilized cells or tissues.
- Cellular Imaging: Labeling of specific proteins or small molecules with Sulfo-Cy5 allows for the investigation of their subcellular localization, trafficking, and dynamics in living or fixed cells.
- In Vivo Imaging: Due to its emission in the near-infrared window, Sulfo-Cy5 is well-suited for deep tissue and whole-animal imaging, where light scattering and tissue autofluorescence are minimized.[\[8\]](#)
- Flow Cytometry: Cells labeled with Sulfo-Cy5 conjugated antibodies or probes can be identified and quantified based on their fluorescence intensity.[\[2\]](#)

Experimental Protocols

Protocol 1: Labeling of Carboxylic Acid-Containing Molecules with Sulfo-Cy5 Amine via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of **Sulfo-Cy5 amine** to a molecule containing a carboxyl group (e.g., a protein, peptide, or small molecule) using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).^{[1][2]} This method forms a stable amide bond.

Materials:

- Molecule with a carboxyl group (e.g., protein, peptide)
- **Sulfo-Cy5 amine**
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)^[1]
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Purification column (e.g., Sephadex G-25)^[7]
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Preparation of Target Molecule:
 - Dissolve the carboxyl-containing molecule in the Activation Buffer at a concentration of 1-5 mg/mL.
 - Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.^[1]

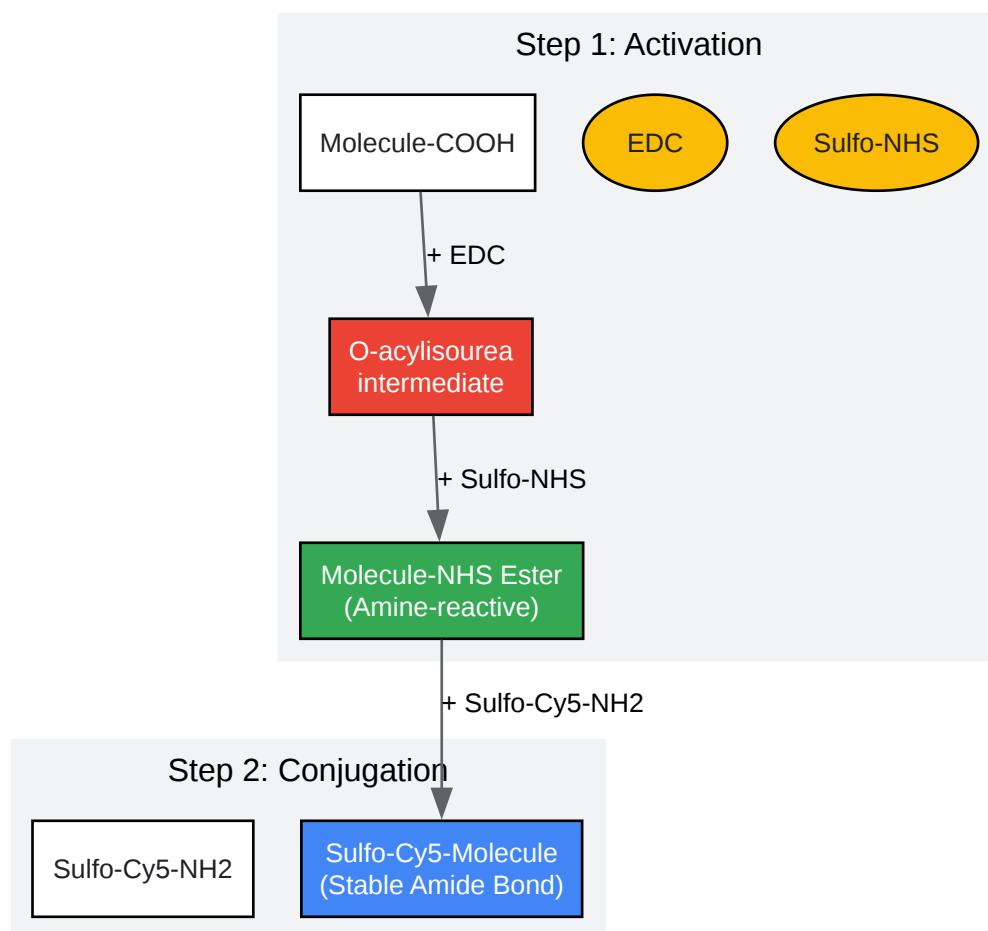
- Activation of Carboxyl Groups:
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.[1]
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the target molecule solution.[1]
 - Incubate the reaction mixture for 15-30 minutes at room temperature.[1]
- Conjugation with **Sulfo-Cy5 Amine**:
 - Dissolve **Sulfo-Cy5 amine** in the Coupling Buffer.
 - Add the **Sulfo-Cy5 amine** solution to the activated molecule solution. A 2 to 10-fold molar excess of **Sulfo-Cy5 amine** over the target molecule is recommended as a starting point.
 - Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer if necessary.
 - Incubate for 2 hours at room temperature, protected from light.
- Quenching of Reaction:
 - Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the Sulfo-Cy5 labeled conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[7]
 - The first colored fraction to elute contains the labeled molecule.
- Characterization and Storage:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).
- Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Protocol 2: General Protocol for Staining Fixed Cells with a Sulfo-Cy5 Labeled Probe

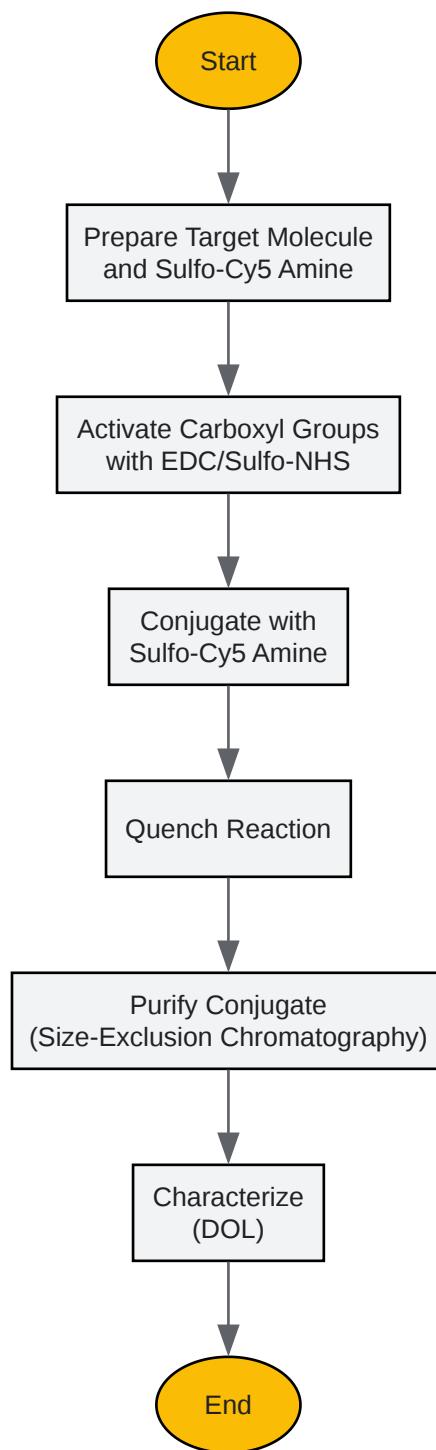
This protocol provides a general guideline for using a Sulfo-Cy5 labeled probe (e.g., an antibody or small molecule) for imaging fixed cells.

Materials:

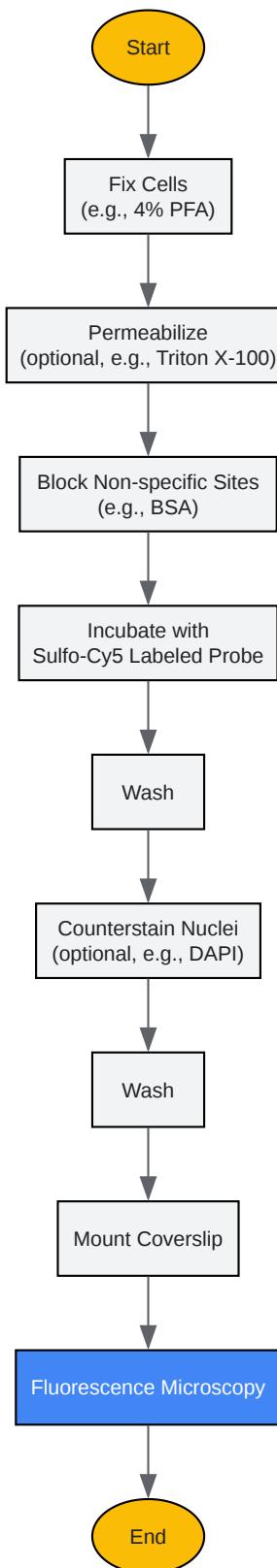

- Cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS (for intracellular targets)[8]
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
- Sulfo-Cy5 labeled probe
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Cell Fixation:
 - Wash cells three times with PBS.
 - Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[8]


- Wash three times with PBS for 5 minutes each.[8]
- Permeabilization (if required):
 - For intracellular targets, incubate cells with Permeabilization Buffer for 10 minutes at room temperature.[8]
 - Wash three times with PBS.
- Blocking:
 - Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
- Probe Incubation:
 - Dilute the Sulfo-Cy5 labeled probe to the desired concentration in Blocking Buffer.
 - Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light.
 - Wash three times with PBS, protected from light.
- Counterstaining and Mounting:
 - Incubate cells with a nuclear counterstain like DAPI, if desired.
 - Wash twice with PBS.
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.[8]
- Imaging:
 - Image the sample using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).[8]

Visualizations


[Click to download full resolution via product page](#)

Caption: EDC/Sulfo-NHS two-step conjugation chemistry.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling with **Sulfo-Cy5 amine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. probes.bocsci.com [probes.bocsci.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes: Sulfo-Cy5 Amine in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555889#sulfo-cy5-amine-in-fluorescence-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com